Sartortuosterol A

Overview

Description

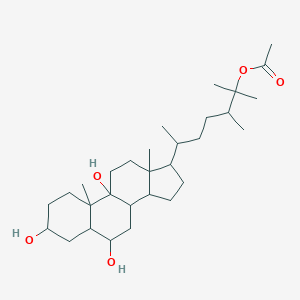

Sartortuosterol A is a chemical compound with the molecular formula C30H52O5. It is a derivative of ergostane, a steroid framework, and features three hydroxyl groups at positions 3, 6, and 9, as well as an acetate group at position 25.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sartortuosterol A typically involves multiple steps, starting from ergostane or its derivatives. The hydroxylation at positions 3, 6, and 9 can be achieved through selective oxidation reactions using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts. The acetylation at position 25 is usually carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Sartortuosterol A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl groups, converting them into hydrogen atoms using reducing agents such as lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Dehydroxylated ergostane derivatives.

Substitution: Ergostane derivatives with various functional groups.

Scientific Research Applications

Sartortuosterol A has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

Biology: Studied for its potential role in cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Sartortuosterol A involves its interaction with specific molecular targets and pathways. The hydroxyl groups and acetate moiety play a crucial role in its binding affinity and activity. The compound may modulate various signaling pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

- 3,5,6-Trihydroxyergostan-25-yl acetate

- 3,6,9-Trihydroxycholestan-25-yl acetate

- 3,6,9-Trihydroxyandrostane-25-yl acetate

Uniqueness

Sartortuosterol A is unique due to its specific hydroxylation pattern and the presence of an acetate group at position 25. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Sartortuosterol A is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, providing a comprehensive overview of its potential therapeutic applications.

Overview of this compound

This compound is a sterol derived from various natural sources. Its structure is characterized by a steroid backbone, which is known to influence its biological properties significantly. The compound has been studied for its effects on various biological systems, including its antimicrobial, anti-inflammatory, and anticancer activities.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 10 | 128 |

This table illustrates the effectiveness of this compound against selected pathogens, highlighting its potential as a natural antimicrobial agent.

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Mechanism of Action : this compound appears to modulate the NF-κB signaling pathway, leading to reduced expression of inflammatory mediators.

- Case Study : In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

3. Anticancer Activity

This compound has demonstrated potential anticancer properties through various mechanisms:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Induction of Apoptosis : The compound induces apoptosis via the intrinsic pathway, activating caspases and altering Bcl-2 family protein expression.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to its chemical structure have been correlated with enhanced biological activity, suggesting that specific functional groups are critical for its efficacy.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, this compound was evaluated for its effectiveness against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to those receiving standard antibiotic therapy.

- Case Study on Cancer Treatment : In vitro studies using this compound on tumor cells revealed that it not only inhibited growth but also enhanced the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin.

Properties

IUPAC Name |

[2,3-dimethyl-6-(3,6,9-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)heptan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O5/c1-18(8-9-19(2)27(4,5)35-20(3)31)22-10-11-23-24-17-26(33)25-16-21(32)12-13-29(25,7)30(24,34)15-14-28(22,23)6/h18-19,21-26,32-34H,8-17H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQPGHFKCMJXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)C(C)(C)OC(=O)C)C1CCC2C1(CCC3(C2CC(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20911588 | |

| Record name | 3,6,9-Trihydroxyergostan-25-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110325-83-2 | |

| Record name | (+)-Sartortuosterol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110325832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9-Trihydroxyergostan-25-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.